3-(Ethoxymethyl)phenol

Description

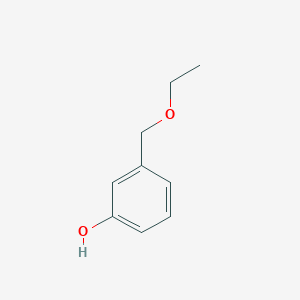

Structure

3D Structure

Properties

IUPAC Name |

3-(ethoxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFJAKYQFYKWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxymethyl Phenol and Analogues

Strategies for O-Alkylation of Phenols

The formation of the ether linkage in 3-(ethoxymethyl)phenol is a critical step that can be accomplished through various O-alkylation methods. These methods primarily involve the reaction of a phenoxide ion with an alkylating agent.

Etherification Reactions Utilizing Alkyl Halides and Alcohols

The Williamson ether synthesis is a classic and widely employed method for preparing ethers, including phenol (B47542) ethers. wikipedia.orgwikipedia.org This reaction involves the deprotonation of a phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.com For the synthesis of a compound like this compound, a plausible route would involve the reaction of a suitable 3-substituted phenoxide with an ethyl halide.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. jk-sci.com Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to ensure complete deprotonation of the phenol. chemicalforums.comchemicalbook.com Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred to solvate the cation without interfering with the nucleophilic attack of the phenoxide. pharmaxchange.info

Alternatively, phenols can be directly etherified using alcohols in the presence of an acid catalyst, although this method can be complicated by competing side reactions such as the dehydration of the alcohol. wikipedia.org

Catalytic Approaches in Phenol Ether Synthesis (e.g., Phase Transfer Catalysis, Metal-Catalyzed Reactions)

To enhance the efficiency and sustainability of etherification reactions, various catalytic systems have been developed.

Phase Transfer Catalysis (PTC): This technique is particularly useful for reactions involving reactants in immiscible phases, such as an aqueous solution of a phenoxide and an organic solution of an alkyl halide. chempedia.info A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. jetir.orgfzgxjckxxb.com This method can lead to higher yields, milder reaction conditions, and reduced use of organic solvents. tandfonline.comresearchgate.net For instance, the etherification of phenols with alkyl halides can be efficiently catalyzed by polyethylene (B3416737) glycol (PEG400) under solvent-free conditions. tandfonline.com

| Catalyst Type | Example Catalyst | Reaction Conditions | Advantages |

| Phase Transfer Catalyst | Tetrabutylammonium bromide | Biphasic system (e.g., H2O/CH2Cl2) | Mild conditions, high yields |

| Metal Catalyst (Copper) | Copper(I) iodide (CuI) | With a ligand (e.g., picolinic acid) | Synthesis of diaryl and alkyl aryl ethers |

| Metal Catalyst (Palladium) | PdCl2(dppf) | Mild conditions | High functional group tolerance |

| Metal Catalyst (Nickel) | Ni/Cu catalytic system | Visible light-induced | Cross-coupling of phenols and vinyl halides |

Regioselective Synthesis of 3-Substituted Phenols

The primary challenge in synthesizing this compound lies in controlling the substitution pattern to achieve the desired meta-orientation.

Control of Substitution Patterns for meta-Positioning

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. quora.comlibretexts.org This makes the direct introduction of an electrophile at the meta-position difficult. To overcome this, several strategies can be employed:

Use of a meta-directing group: One approach is to start with a benzene (B151609) ring bearing a meta-directing group, introduce a second substituent at the meta-position, and then convert the initial directing group into a hydroxyl group. stackexchange.com For example, one could start with nitrobenzene, introduce a substituent at the meta-position, and then reduce the nitro group to an amino group, which can be converted to a hydroxyl group via a diazonium salt.

Isomerization: In some cases, it is possible to isomerize a para-substituted phenol to its meta-isomer. A procedure has been described that involves a regioselective diazotization of the corresponding ortho-quinone derived from the more common para-substituted isomer. nih.gov

Protonation of the hydroxyl group: In strongly acidic conditions, the hydroxyl group can be protonated to form an -OH2+ group, which is a meta-directing group. stackexchange.com However, these harsh conditions may not be compatible with many functional groups.

Precursor Design and Functional Group Interconversion

A more practical approach to the synthesis of this compound involves the use of a precursor that already contains the desired meta-substitution pattern or can be readily converted to it. Functional group interconversion (FGI) is a key strategy in this context. ub.edusolubilityofthings.comslideshare.net

A plausible synthetic route could start from 3-hydroxybenzoic acid or its corresponding ester. The carboxylic acid/ester group is a meta-director, allowing for the potential introduction of other substituents. More directly, the carboxyl group can be reduced to a hydroxymethyl group. The synthesis could proceed as follows:

Protection of the phenolic hydroxyl group: The hydroxyl group of 3-hydroxybenzoic acid would first be protected to prevent it from interfering with subsequent reactions.

Reduction of the carboxylic acid: The protected 3-hydroxybenzoic acid would then be reduced to the corresponding alcohol, yielding a protected form of 3-hydroxybenzyl alcohol.

Etherification: The newly formed primary alcohol could then be etherified to introduce the ethyl group.

Deprotection: Finally, removal of the protecting group from the phenolic hydroxyl would yield this compound.

An alternative precursor could be 1,3-dihydroxy-5-(hydroxymethyl)benzene, where regioselective etherification of one of the phenolic hydroxyls would be a key challenge. chemicalbook.com

| Precursor | Key Transformation | Resulting Intermediate |

| 3-Hydroxybenzoic acid | Protection and Reduction | Protected 3-hydroxybenzyl alcohol |

| 3-Nitrobenzyl alcohol | Reduction of nitro group, diazotization, and hydrolysis | 3-Hydroxybenzyl alcohol |

| 1,3-Benzenedimethanol | Selective oxidation and etherification | 3-(Ethoxymethyl)benzyl alcohol |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can help to minimize the environmental impact of the process. mdpi.com Key areas of focus include:

Use of safer solvents and reagents: Replacing hazardous solvents like DMF with greener alternatives, or employing solvent-free reaction conditions, is a primary goal. daneshyari.com The use of less toxic alkylating agents than traditional alkyl halides, such as dialkyl carbonates, is also being explored. researchgate.net

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, can reduce waste and improve atom economy. rsc.org Phase transfer catalysis also aligns with green chemistry principles by enabling the use of water as a solvent and reducing the need for harsh conditions. fzgxjckxxb.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

Recent research has demonstrated the O-alkylation of phenols using layered double oxides as catalysts under light irradiation, which represents a simple and environmentally benign process. researchgate.net Such innovative approaches could be adapted for the synthesis of this compound to create a more sustainable manufacturing process.

Development of Environmentally Benign Reaction Conditions

The pursuit of green chemistry principles in the synthesis of this compound and related compounds has led to the exploration of several innovative strategies aimed at minimizing environmental impact. These include the use of solvent-free reaction conditions, solid catalysts to replace homogeneous ones, and alternative energy sources like microwave irradiation to enhance reaction efficiency.

One of the most effective approaches to greener etherification of phenols is the elimination of volatile organic solvents. Solvent-free Williamson synthesis has been demonstrated to be an efficient method for the chemoselective etherification of phenols. tandfonline.comresearchgate.net This technique typically involves the reaction of a phenol with an alkylating agent in the presence of a solid base, such as potassium carbonate or sodium bicarbonate, with vigorous stirring at moderate temperatures. tandfonline.com The absence of a solvent not only reduces waste but also simplifies the work-up procedure, often yielding products of high purity. For the synthesis of this compound, this would involve the reaction of 3-hydroxybenzyl alcohol with an ethylating agent under solvent-free conditions.

The use of solid acid catalysts is another cornerstone of environmentally friendly synthesis. Heterogeneous catalysts such as zeolites, montmorillonite (B579905) clays (B1170129), and supported heteropolyacids offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. scispace.commdpi.com For instance, zeolite β has been shown to be an effective catalyst for the etherification of glycerol (B35011) with benzyl (B1604629) alcohol, demonstrating good selectivity for the mono-ether product. scispace.com This suggests its potential applicability in the synthesis of this compound from 3-hydroxybenzyl alcohol and ethanol. The shape-selective nature of zeolites could also offer advantages in controlling selectivity when synthesizing more complex analogues.

Continuous-flow synthesis represents another advanced methodology that aligns with the principles of green chemistry. acs.org Flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. researchgate.net The alkylation of phenols has been successfully demonstrated in flow systems, suggesting that a continuous process for the synthesis of this compound could be developed, leading to a more efficient and sustainable manufacturing process. researchgate.net

Table 1: Comparison of Reaction Conditions for Phenol Etherification This table is interactive. You can sort and filter the data by clicking on the column headers.

| Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| K2CO3 | Diethylsulfate | None | 60 | 20 min | High | tandfonline.com |

| Zeolite β | Benzyl alcohol | None | 110 | 120 min | - | scispace.com |

| Amberlyst-35 | Benzyl alcohol | None | 110 | 120 min | - | scispace.com |

| FeCl3·6H2O | Benzyl alcohol | Propylene Carbonate | 70-120 | 14-48 h | 53-91 | acs.orgnih.gov |

| Ionic Liquid [HIMA]OTs | tert-Butyl alcohol | None | 70 | 120 min | High | nih.gov |

| PdCl2(dppf) | Vinyl ethylene (B1197577) carbonate | - | Mild | - | Good | frontiersin.org |

| Wells-Dawson heteropolyacid | Methoxymethyl chloride | Dichloroethane | - | < 1 h | High | nih.gov |

Catalyst Recoverability and Reusability

A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst over multiple reaction cycles without significant loss of activity. This is particularly important for catalysts that contain precious metals or have a complex synthesis procedure. The development of robust and recyclable catalysts is therefore a major focus in the green synthesis of this compound and its analogues.

Heterogeneous catalysts, by their nature, are more easily recovered from reaction mixtures than homogeneous catalysts. whiterose.ac.uk Simple filtration or centrifugation is often sufficient to separate the solid catalyst from the liquid product phase. whiterose.ac.uk For example, solid acid catalysts like zeolites and clays used in phenol alkylation can be recovered and reactivated for subsequent use. scispace.com However, a decrease in activity can sometimes be observed upon reuse, which may be attributed to changes in the catalyst's active sites or fouling of the catalyst surface. whiterose.ac.uk

Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts for a variety of organic transformations, including ether synthesis. acs.orgresearchgate.netmdpi.com Their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to traditional volatile organic solvents. mdpi.com Furthermore, catalysts can often be immobilized in the ionic liquid phase, allowing for simple separation of the product by decantation or extraction, and subsequent reuse of the catalyst-IL system. acs.orgresearchgate.net For instance, an iron-containing ionic liquid has been shown to be an effective and recyclable catalyst for cross-coupling reactions. acs.org Similarly, a bifunctional ionic liquid has been reported as a highly effective and reusable catalyst for ether synthesis without the need for an inorganic base or solvent. researchgate.net

The stability and reusability of catalysts are critical for their industrial application. Studies on catalyst recycling often investigate the number of cycles a catalyst can be used for before a significant drop in performance is observed. For example, a 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) ionic liquid catalyst used for the alkylation of phenol with tert-butyl alcohol demonstrated excellent recycling performance. nih.gov In another study, a Wells-Dawson heteropolyacid catalyst used for the deprotection of methoxymethyl ethers of phenols was shown to be easily recoverable and reusable. nih.gov

Leaching of the active catalytic species from a solid support is a potential issue that can affect the long-term performance and reusability of heterogeneous catalysts. It is therefore important to assess the extent of leaching during the reaction and recovery process. Various analytical techniques can be employed to determine the concentration of the catalytic metal in the product mixture.

Table 2: Catalyst Reusability in Phenol Etherification and Related Reactions This table is interactive. You can sort and filter the data by clicking on the column headers.

| Catalyst | Reaction | Number of Cycles | Final Yield/Conversion | Reference |

|---|---|---|---|---|

| Bifunctional ionic liquid [BIL] | Ether synthesis | 9 | No loss in activity | researchgate.net |

| Ionic Liquid [HIMA]OTs | Phenol alkylation | Multiple | Slight decrease in conversion | nih.gov |

| bmim-FeCl4 (Ionic Liquid) | Grignard cross-coupling | 4 | Active | acs.org |

| Wells-Dawson heteropolyacid | Deprotection of MOM-ethers | Multiple | - | nih.gov |

| Silica gel supported aluminium phenolate | Phenol alkylation | Multiple | Decrease in activity | whiterose.ac.uk |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethoxymethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (¹H) NMR Assignments and Conformational Studies

Proton NMR (¹H NMR) spectroscopy provides precise information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of 3-(Ethoxymethyl)phenol, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the ethoxy group protons, the benzylic methylene (B1212753) protons, and the phenolic hydroxyl proton.

The aromatic region typically displays complex splitting patterns due to the spin-spin coupling between non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl and ethoxymethyl substituents. The protons on the ethoxy group, specifically the methylene (-OCH₂-) and methyl (-CH₃) protons, appear as a quartet and a triplet, respectively, due to coupling with each other. The benzylic methylene protons (-CH₂O-) adjacent to the aromatic ring resonate as a singlet, as they lack adjacent non-equivalent protons. The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.7 - 7.2 | Multiplet |

| Phenolic OH | Variable (often broad) | Singlet |

| Benzylic CH₂ | ~4.5 | Singlet |

| Methylene CH₂ (Ethoxy) | ~3.5 | Quartet |

| Methyl CH₃ (Ethoxy) | ~1.2 | Triplet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR and Two-Dimensional (2D) NMR Techniques for Connectivity

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group (C-3) and the carbon bearing the ethoxymethyl group (C-1) will have distinct chemical shifts due to the different electronic effects of these substituents. The sp³ hybridized carbons of the ethoxymethyl group will appear at higher fields (lower ppm values).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms. COSY spectra reveal correlations between coupled protons, confirming the relationships between the ethoxy group's methylene and methyl protons, as well as the coupling patterns within the aromatic ring. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is crucial for definitively assigning the positions of the substituents on the aromatic ring. For instance, a correlation between the benzylic methylene protons and the aromatic carbons would confirm the attachment of the ethoxymethyl group to the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-OH | ~155-160 |

| Aromatic C-CH₂ | ~140-145 |

| Aromatic CH | ~115-130 |

| Benzylic CH₂ | ~70-75 |

| Methylene CH₂ (Ethoxy) | ~60-65 |

| Methyl CH₃ (Ethoxy) | ~15 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. up.ac.za

Identification of Characteristic Functional Group Frequencies

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups. athabascau.ca A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The C-H stretching vibrations of the aromatic ring and the alkyl portions of the ethoxymethyl group appear in the range of 2850-3100 cm⁻¹. libretexts.org

The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The C-O stretching vibrations of the ether linkage and the phenolic group give rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Specifically, the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹, while the phenolic C-O stretch appears near 1200 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring, which appear below 900 cm⁻¹, can provide information about the substitution pattern.

Raman spectroscopy, which relies on changes in polarizability, offers complementary information. up.ac.za Aromatic ring vibrations are often strong in the Raman spectrum. While the O-H stretch is typically weak in Raman, the symmetric stretching of the C-O-C ether linkage can be observed.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ether C-O | C-O Stretch | 1000 - 1300 | Strong |

| Phenolic C-O | C-O Stretch | ~1200 | Strong |

Note: These are general ranges and the exact positions and intensities can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₉H₁₂O₂. The calculated exact mass for this formula can be compared with the experimentally determined mass to confirm the elemental composition.

Electron ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak [M]⁺. The fragmentation pattern provides structural clues. A common fragmentation pathway for benzyl (B1604629) ethers involves the cleavage of the benzylic C-O bond, which would lead to the formation of a stable benzyl-type cation. The loss of the ethoxy group would also be a likely fragmentation route. The fragmentation of ethers can also proceed via cleavage of the C-C bond alpha to the oxygen atom. libretexts.org Analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 4: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₉H₁₂O₂ | 152.0837 |

| [M-CH₃]⁺ | C₈H₉O₂ | 137.0603 |

| [M-OC₂H₅]⁺ | C₇H₇O | 107.0497 |

| [C₇H₇]⁺ | C₇H₇ | 91.0548 |

Note: The calculated m/z values are for the monoisotopic masses.

Fragmentation Patterns and Structural Information

Mass spectrometry, particularly using hard ionization techniques like electron impact (EI), provides critical information for the structural elucidation of this compound by analyzing its fragmentation patterns. bu.edu.eg In EI mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. bu.edu.eg The resulting mass spectrum is a fingerprint of the molecule, with the pattern of fragments revealing its structural components. bu.edu.egacdlabs.com

For aromatic compounds like phenols, fragmentation often involves characteristic losses. The mass spectrum of the isomeric compound 3-Ethoxyphenol, which shares structural similarities, shows a distinct pattern that can be used for comparative analysis. nist.gov While a specific fragmentation pattern for this compound is not detailed in the provided results, general principles of fragmentation for substituted phenols and ethers can be inferred. The molecular ion peak would correspond to the molecular weight of the compound. Common fragments would likely arise from:

Alpha-cleavage: Breakage of the bond between the oxygen and the ethyl group, or the oxygen and the methylene bridge.

Benzylic cleavage: Fission of the bond between the aromatic ring and the ethoxymethyl group, which would be a highly favored process.

Loss of the ethoxy group (-OCH2CH3): This would result in a significant fragment ion.

Loss of an ethyl radical (-CH2CH3): Cleavage within the ether side chain.

Rearrangements: Such as the McLafferty rearrangement if applicable, though less common for this specific structure.

The analysis of these fragments allows for the reconstruction of the molecule's structure, confirming the presence of the phenol (B47542) ring, the ethoxy group, and the methylene linker. acdlabs.com The NIST Mass Spectrometry Data Center contains reference spectra for related isomers like 4-(Ethoxymethyl)phenol, which show a top peak at an m/z of 107, corresponding to a hydroxybenzyl fragment, and a molecular ion peak at m/z 152. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. bspublications.net When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. tanta.edu.eg The absorption of UV radiation in organic molecules is typically restricted to functional groups containing valence electrons of low excitation energy, known as chromophores. tanta.edu.eg

For this compound, the key chromophore is the substituted benzene ring. The presence of both the hydroxyl (-OH) group and the ethoxymethyl (-CH2OCH2CH3) group influences the electronic transitions. These transitions are primarily of two types:

π → π* transitions: Involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These are characteristic of aromatic systems and are typically intense. bspublications.netmvpsvktcollege.ac.in

n → π* transitions: Involving the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and ether groups) to an anti-bonding π* orbital. These transitions are generally less intense than π → π* transitions. mvpsvktcollege.ac.in

The UV spectrum of a phenolic compound is sensitive to the pH of the solution. bspublications.net In a basic medium, the phenolic proton is removed to form a phenoxide ion. This increases conjugation, causing a shift in the absorption maximum to a longer wavelength (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect). bspublications.netmvpsvktcollege.ac.in A related compound, 4-methoxy-3-(methoxymethyl) phenol, exhibits absorption in the UV range of 223–325 nm. rjptonline.org The specific λmax (wavelength of maximum absorbance) for this compound would provide information about the extent of conjugation and the electronic environment of the chromophore. upi.edu Generally, phenols show a primary absorption band around 270-280 nm, which is subject to shifts based on substitution and solvent. uomustansiriyah.edu.iqresearchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. escholarship.org It is well-suited for the analysis of volatile compounds like this compound. bu.edu.eg

As the separated compounds exit the GC column, they enter the mass spectrometer, which serves as the detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each compound. mdpi.com This mass spectrum acts as a molecular fingerprint, allowing for definitive identification by comparing it to spectral libraries, such as the NIST library. nih.govmdpi.com GC-MS can identify and quantify phenolic compounds in complex mixtures, such as bio-oils from the pyrolysis of corncobs, where a related compound, Phenol, 4-methoxy-3-(methoxymethyl)-, was identified with a retention time of 23.136 minutes under specific conditions. aip.org

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis This table represents typical conditions and is not specific to a single analysis of this compound.

| Parameter | Value/Description |

| Column Type | Fused-silica capillary, e.g., Rtx-5 (30 m x 0.25 mm ID, 0.25 µm film) ijpsonline.com |

| Carrier Gas | Helium, 1 mL/min mdpi.com |

| Injector Temp. | 280 °C ijpsonline.com |

| Oven Program | Example: 70°C hold for 2 min, then ramp 10°C/min to 300°C ijpsonline.com |

| Ionization Mode | Electron Impact (EI), 70 eV mdpi.com |

| Detector | Mass Spectrometer (e.g., Quadrupole) |

| MS Scan Range | m/z 40-1000 mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and purity assessment of non-volatile or thermally sensitive compounds, including many phenols. mdpi.comnih.gov It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. alsenvironmental.co.uk

For phenolic compounds, reversed-phase HPLC (RP-HPLC) is the most common mode. mdpi.com In RP-HPLC, the stationary phase (e.g., C18-modified silica) is nonpolar, while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric or acetic acid) to ensure the phenolic compounds remain in their protonated form. mdpi.comnih.govsielc.com

A sample solution is injected into the HPLC system and pumped through the column. Compounds are separated based on their hydrophobicity; less polar compounds interact more strongly with the nonpolar stationary phase and thus elute later than more polar compounds. The separated compounds are detected as they exit the column, most commonly by a UV-Vis detector set to a wavelength where the analyte absorbs strongly (e.g., 270-280 nm for phenols). nih.govfishersci.com The purity of the this compound sample is determined by the percentage of the total peak area that corresponds to the main compound peak in the resulting chromatogram. researchgate.net The method is highly versatile and can be scaled up for preparative separation to isolate pure compounds. sielc.com

Table 2: Typical HPLC Conditions for Phenolic Compound Analysis This table represents typical conditions and is not specific to a single analysis of this compound.

| Parameter | Value/Description |

| Column Type | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and acidified water sielc.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min google.com |

| Column Temp. | Ambient or controlled (e.g., 30-40 °C) google.com |

| Detector | UV-Vis Diode Array Detector (DAD) nih.gov |

| Detection λ | 254 nm, 280 nm, or λmax of the compound nih.govgoogle.com |

| Injection Vol. | 10-20 µL google.com |

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxymethyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group directly attached to the benzene (B151609) ring is the most influential functional group, governing the molecule's acidity and its susceptibility to electrophilic attack.

Proton transfer is a fundamental reaction for phenols. masterorganicchemistry.com In the presence of a base, the hydroxyl proton is abstracted to form the 3-(ethoxymethyl)phenoxide ion. This process is a key step in many reactions, such as Williamson ether synthesis or Kolbe-Schmitt carboxylation. Furthermore, the interplay between proton and electron transfer, known as proton-coupled electron transfer (PCET), is a critical mechanistic pathway in the redox chemistry of phenols. rsc.org In PCET reactions, the oxidation of the phenol (B47542) is coupled to the release of the phenolic proton. rsc.org This can occur in a stepwise fashion (electron transfer followed by proton transfer, or vice-versa) or in a concerted manner where the electron and proton move simultaneously.

Table 1: Acidity of Phenol and Related Compounds

| Compound | pKa (in H₂O) | Reference |

|---|---|---|

| Phenol | ~10.0 | rsc.org |

| 4-Cyanophenol | ~8.0 | rsc.org |

| Cyclohexa-2,4-dienone (keto tautomer) | -2.89 ± 0.12 | researchgate.net |

This table illustrates the acidity of phenol and how it is affected by substituents and tautomeric forms. The dienone tautomers, though minor in equilibrium, are remarkably strong carbon acids.

The hydroxyl group is a powerful activating group for electrophilic aromatic substitution (EAS), strongly directing incoming electrophiles to the ortho and para positions. wvu.edu This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. makingmolecules.comdalalinstitute.com The ethoxymethyl group at the meta-position has a much weaker influence on the regiochemical outcome.

For 3-(Ethoxymethyl)phenol, the directing effects are as follows:

-OH group (position 1): Strongly activating and ortho, para-directing (to positions 2, 4, and 6).

-CH₂OCH₂CH₃ group (position 3): Weakly deactivating or activating and ortho, para-directing relative to its own position (to positions 2, 4, and 6).

The powerful activating effect of the hydroxyl group dominates, making the ring highly susceptible to electrophiles. makingmolecules.com Substitution will occur at the positions ortho and para to the hydroxyl group that are not already substituted: positions 2, 4, and 6. The reaction's regioselectivity among these positions will be influenced by steric hindrance from the adjacent ethoxymethyl group.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Relation to -OH | Relation to -CH₂OCH₂CH₃ | Predicted Reactivity | Rationale |

|---|---|---|---|---|

| 2 | ortho | ortho | Highly Favored | Electronically activated by both groups. Steric hindrance is a factor but often overcome by strong activation. |

| 4 | para | ortho | Favored | Electronically activated by both groups. Less sterically hindered than position 2. |

| 6 | ortho | para | Highly Favored | Electronically activated by both groups. Least sterically hindered position. |

Common EAS reactions for phenols include:

Halogenation: Phenols react readily with bromine in aqueous solution to give polybrominated products, often without a Lewis acid catalyst. wvu.edu To achieve monosubstitution, less polar solvents like CS₂ or CCl₄ are used. mlsu.ac.in

Nitration: Reaction with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. mlsu.ac.in

Sulfonation: The reaction with sulfuric acid is temperature-dependent, favoring the ortho-isomer at lower temperatures and the para-isomer at higher temperatures. mlsu.ac.in

Friedel-Crafts Reactions: Phenols are so reactive that they often undergo reaction on the oxygen atom or lead to complex products with Lewis acid catalysts. However, specific variations like the Fries rearrangement or reactions involving the more reactive phenoxide ion (e.g., Kolbe-Schmitt reaction) are effective. mlsu.ac.in

Reactivity of the Ethoxymethyl Ether Linkage

The ethoxymethyl group (-CH₂OCH₂CH₃) is an acetal-type functional group. It is primarily known for its role as a protecting group for alcohols and phenols in organic synthesis, analogous to the more common methoxymethyl (MOM) ether. organic-chemistry.orgsynarchive.com

The primary reaction of the ethoxymethyl ether is its cleavage, or deprotection, to regenerate the parent phenol. This is typically achieved under acidic conditions. masterorganicchemistry.com The stability of this group in basic and other non-acidic media makes it a useful temporary modification during a synthetic sequence. uchicago.edu

Several methods developed for the cleavage of methoxymethyl (MOM) ethers are directly applicable to ethoxymethyl ethers:

Strong Protic Acids: Treatment with aqueous mineral acids like HCl or H₂SO₄ effectively cleaves the ether linkage. masterorganicchemistry.comharvard.edu

Lewis Acids: A variety of Lewis acids can be used, often offering milder conditions. Examples include zinc bromide (ZnBr₂), lithium tetrafluoroborate (B81430) (LiBF₄), and bromocatechol borane. harvard.edu

Silyl (B83357) Reagents: Trimethylsilyl triflate (TMSOTf) in the presence of 2,2'-bipyridyl has been shown to be effective for the deprotection of aromatic MOM ethers. nih.gov The reaction proceeds through a silyl ether intermediate which is hydrolyzed during work-up. nih.gov

Heterogeneous Catalysts: Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) provides a simple, efficient, and chemoselective method for cleaving phenolic MOM ethers at room temperature. organic-chemistry.org This method is advantageous due to the ease of catalyst removal by filtration. organic-chemistry.org

Table 3: Selected Reagents for the Cleavage of Ethoxymethyl-type Ethers

| Reagent/Condition | Type | Notes | Reference |

|---|---|---|---|

| Conc. HCl, MeOH | Strong Protic Acid | Standard, harsh conditions. | harvard.edu |

| HI | Strong Protic Acid | Classic reagent for ether cleavage. | masterorganicchemistry.com |

| ZnBr₂, CH₂Cl₂ | Lewis Acid | Milder than strong protic acids. | harvard.edu |

| LiBF₄, CH₃CN/H₂O | Lewis Acid | Effective for cleaving MOM ethers. | harvard.edu |

| TMSOTf, 2,2′-bipyridyl | Silyl Reagent/Base | Mild, non-acidic conditions; proceeds via silylation. | nih.gov |

The utility of the ethoxymethyl group as a protective moiety stems from its stability under a range of conditions where other functional groups might react. Based on data for the closely related MOM ether, the ethoxymethyl group is expected to be stable to: organic-chemistry.orgorganic-chemistry.org

Bases: Stable to strong bases like lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).

Nucleophiles: Resistant to organometallic reagents (RLi, RMgX), enolates, and amines.

Reducing Agents: Stable to common reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation (H₂/Ni).

Many Oxidizing Agents: Stable to oxidants like MnO₂, CrO₃/pyridine (Collins reagent), and peroxy acids (RCOOOH).

This stability profile allows for extensive chemical manipulation of other parts of the molecule while the phenolic hydroxyl group remains masked.

Oxidative and Reductive Transformations

Beyond the specific reactions of its functional groups, this compound can undergo transformations that affect the entire molecule.

Oxidative Transformations: Phenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to ring-opening or the formation of quinone-type structures. A common and versatile oxidant for phenols is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org DDQ oxidizes phenols, often via a phenoxonium ion intermediate, and can be used for dehydrogenation reactions. rsc.org Oxidative coupling reactions, which form a C-C bond between two phenol units, are also a major pathway for phenol oxidation, often catalyzed by metal complexes (e.g., iron, copper) and proceeding through radical intermediates. researchgate.net

Reductive Transformations: The aromatic ring of this compound can be reduced under forcing conditions. Catalytic hydrogenation, typically using hydrogen gas with a catalyst like rhodium or palladium at elevated pressure and temperature, can saturate the benzene ring to produce the corresponding cyclohexanol (B46403) derivative. vulcanchem.com A more specific reductive transformation is the deoxygenation of the phenolic hydroxyl group. This can be achieved through a two-step process, such as conversion to a phenyl triflate followed by palladium-catalyzed reduction with a hydride source like ammonium (B1175870) formate. uni-regensburg.de

Mechanisms of Phenolic Oxidation and Coupling Reactions

The oxidation of phenols, including derivatives like this compound, is a fundamental process that can lead to a variety of coupled products. This process is often catalyzed by transition metal complexes or enzymes and proceeds through the formation of phenoxy radicals. wikipedia.orgvtt.fi The subsequent coupling of these radicals can result in the formation of new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. wikipedia.org

The general mechanism for oxidative phenolic coupling involves the initial one-electron oxidation of the phenol to generate a phenoxy radical. wikipedia.org This can occur through either an inner-sphere or outer-sphere process. In an inner-sphere mechanism, the phenolic substrate coordinates to a metal catalyst before the electron transfer, while in an outer-sphere mechanism, the electron transfer occurs without direct coordination. wikipedia.org

Once formed, the phenoxy radical can exist in several resonance forms, which dictates the regioselectivity of the coupling reaction. nih.gov The coupling itself can proceed through different pathways, including radical-radical coupling or, more commonly, the addition of a phenoxy radical to a neutral phenol molecule (radical-phenol mechanism). wikipedia.orgresearchgate.net The latter is generally favored as it does not require the simultaneous presence of two relatively long-lived radicals. wikipedia.org The initial C-C or C-O bond formation is typically followed by hydrogen atom abstraction and tautomerization to yield the final stable dimeric product. wikipedia.org

In the context of this compound, the ethoxymethyl substituent at the meta position will influence the electron density distribution in the aromatic ring and, consequently, the stability and reactivity of the corresponding phenoxy radical. This substituent is generally considered to be weakly electron-donating or neutral in its electronic effect.

Table 1: General Mechanisms in Oxidative Phenolic Coupling

| Mechanism Type | Description | Key Intermediates |

| Inner-Sphere | Phenolic substrate coordinates to the metal center prior to oxidation. | Metal-phenoxide complex, phenoxy radical. wikipedia.org |

| Outer-Sphere | Electron transfer occurs without direct coordination of the phenol to the metal center. | Phenoxy radical. wikipedia.org |

| Radical-Radical Coupling | Direct combination of two phenoxy radicals. This is considered less likely. | Two phenoxy radicals. wikipedia.org |

| Radical-Phenol Coupling | A phenoxy radical adds to a neutral phenol molecule. This is a more common pathway. | Phenoxy radical, neutral phenol. wikipedia.org |

Reduction Pathways of Aromatic Systems

The reduction of aromatic systems, such as the benzene ring in this compound, typically requires more forcing conditions than the reduction of simple alkenes due to the stability conferred by aromaticity. libretexts.org Common methods for the reduction of aromatic rings include catalytic hydrogenation and the Birch reduction. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as nickel, palladium, or platinum. libretexts.org The reaction usually requires high temperatures and pressures to overcome the aromatic stabilization energy. libretexts.org Under these conditions, the aromatic ring is fully saturated to a cyclohexane (B81311) derivative. For this compound, this would result in the formation of 3-(ethoxymethyl)cyclohexanol. It is also possible to selectively reduce other functional groups in the presence of an aromatic ring under milder hydrogenation conditions. libretexts.org

Birch Reduction: This is a dissolving-metal reduction that uses an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. libretexts.org The Birch reduction is a partial reduction of the aromatic ring, yielding a 1,4-cyclohexadiene (B1204751) derivative. libretexts.org The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the hydroxyl and likely the ethoxymethyl group, direct the reduction to produce a dihydrobenzene derivative where the substituents are on the remaining double bonds.

In anaerobic microbial metabolism, aromatic compounds can be reduced through different enzymatic pathways. nih.gov These pathways often involve the initial activation of the aromatic ring, for example, by conversion to a benzoyl-CoA derivative, followed by ATP-dependent reduction of the ring. nih.gov

Mechanistic Pathways of Key Reactions

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are crucial for elucidating the mechanisms of reactions involving this compound. By measuring reaction rates under various conditions (e.g., changing concentrations of reactants, catalysts, or temperature), one can determine the rate law and activation parameters of a reaction. sapub.orglibretexts.org

For phenolic compounds, kinetic studies of oxidation reactions have shown that the rate is influenced by the nature of the oxidant, the catalyst, and the substituents on the phenol ring. rsc.orgchemrxiv.org For instance, in Fenton oxidation, the reaction rate increases with higher concentrations of hydrogen peroxide and the iron catalyst. sapub.org The reaction often follows pseudo-first-order kinetics with respect to the phenolic compound when the other reactants are in excess. sapub.org

The rate constant (k) for a reaction can be determined by plotting the concentration of a reactant or product against time and fitting the data to an appropriate integrated rate law. libretexts.org The Arrhenius equation can then be used to determine the activation energy (Ea) from the temperature dependence of the rate constant. sapub.org

Table 2: Example of Kinetic Data for a Hypothetical Reaction of a Phenolic Compound

| Experiment | [Phenol]₀ (M) | [Oxidant]₀ (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

This table illustrates how initial rate data can be used to determine the order of a reaction with respect to each reactant.

Spectroscopic techniques like UV-Vis spectroscopy are often employed for kinetic studies as they allow for in-situ monitoring of the concentration of colored reactants or products. sapub.org

Identification of Reaction Intermediates

The identification of transient reaction intermediates is key to understanding detailed reaction mechanisms. allen.in For reactions involving this compound, various intermediates can be postulated depending on the reaction type.

In oxidative coupling reactions , the primary intermediate is the 3-(ethoxymethyl)phenoxy radical. wikipedia.orgresearchgate.net This radical species can be detected using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. ub.edu Following the initial coupling, quinone methide intermediates can also be formed, which are highly reactive and quickly undergo further reactions. vtt.fi

In electrophilic aromatic substitution reactions , the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. allen.in This intermediate is formed by the attack of an electrophile on the aromatic ring of this compound. The stability of the possible arenium ions determines the regioselectivity (ortho, meta, or para substitution).

Modern analytical techniques such as mass spectrometry can be powerful tools for detecting and characterizing reaction intermediates. nih.gov By carefully controlling the reaction conditions and using soft ionization techniques, it is possible to observe ions corresponding to transient species. nih.gov Trapping experiments, where a reactive species is intercepted by a "trapping agent" to form a stable, characterizable product, can also provide evidence for the existence of specific intermediates. numberanalytics.com

Influence of Substituents on Reaction Selectivity and Rate

Substituents on a phenol ring have a profound effect on both the rate and selectivity of its reactions. lumenlearning.comlibretexts.org These effects can be broadly categorized as electronic effects (inductive and resonance) and steric effects. wikipedia.orgmsu.edu

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. wikipedia.orgopenstax.org This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring via resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack. libretexts.org

The ethoxymethyl group (-CH₂OCH₂CH₃) at the meta position of this compound will also influence its reactivity. The primary influence of this alkyl ether group is expected to be a weak electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. However, there is no direct resonance interaction with the ring from the meta position. In electrophilic substitution, the directing effects of the powerful hydroxyl group will dominate, leading to substitution primarily at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The ethoxymethyl group may exert a minor influence on the ratio of these products due to steric hindrance and its weak electronic effect.

Table 3: Predicted Influence of Substituents in this compound on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Overall Effect on Rate |

| -OH | 1 | Strong +M, -I (overall activating) | Ortho, Para | Activating wikipedia.org |

| -CH₂OCH₂CH₃ | 3 | Weak -I | Meta (weakly deactivating, but overridden by -OH) | Weakly Deactivating |

Computational Chemistry and Theoretical Studies on 3 Ethoxymethyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. For 3-(Ethoxymethyl)phenol, DFT calculations can elucidate its geometric and electronic properties, which are fundamental to understanding its reactivity and interactions. researchgate.net

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The presence of the flexible ethoxymethyl group (–OCH2CH3) means that multiple conformers (different spatial arrangements of the atoms) can exist due to rotation around the C-O and C-C single bonds.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. scielo.org.mx A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable.

For this compound, DFT calculations can determine the energies of the HOMO and LUMO and visualize their spatial distribution. The HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly on the oxygen atom and the aromatic carbons. The LUMO would also be associated with the aromatic system. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and the energy required for electronic transitions, which is relevant for predicting its UV-Visible absorption characteristics. scielo.org.mx

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on this compound, based on typical values for similar phenolic compounds.

| Computational Parameter | Predicted Value | Significance |

| Geometry Optimization | ||

| O-H Bond Length (Phenol) | ~0.97 Å | Relates to the acidity of the phenol group. |

| C-O-C Angle (Ether) | ~118° | Influences the overall shape of the molecule. |

| Dihedral Angle (C-C-O-C) | Varies | Determines the orientation of the ethoxy group. |

| FMO Analysis | ||

| HOMO Energy | ~ -5.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -0.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. plos.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules). plos.orgrsc.org

For this compound, an MD simulation could be used to:

Explore Conformational Space: Observe the transitions between different low-energy conformers in real-time, providing a more realistic picture of its flexibility.

Study Solvation: Simulate how this compound interacts with water or other solvent molecules, including the formation and breaking of hydrogen bonds between the phenolic hydroxyl group and solvent molecules. This is crucial for understanding its solubility and partitioning behavior.

Investigate Interactions with Biomolecules: If this compound is being studied for potential biological activity, MD simulations can model its binding to a target protein, revealing the key interactions and the stability of the complex. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of compounds. mdpi.com

NMR Spectroscopy: DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. This can be compared with experimental spectra to confirm the structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., O-H stretch, C-O stretch, aromatic C-H bend). The resulting theoretical IR spectrum can be a valuable tool for interpreting experimental IR data.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of this compound. researchgate.net This allows for the calculation of the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.

A table of predicted spectroscopic data might look as follows:

| Spectroscopic Data | Predicted Value | Corresponding Functional Group/Atom |

| ¹H NMR (δ, ppm) | ~6.7-7.2 | Aromatic Protons |

| ~4.5 | -O-CH₂- (benzyl-type) | |

| ~3.5 | -O-CH₂- (ethyl) | |

| ~1.2 | -CH₃ (ethyl) | |

| ¹³C NMR (δ, ppm) | ~157 | C-OH (phenolic) |

| ~113-130 | Aromatic Carbons | |

| ~70 | -O-CH₂- (benzyl-type) | |

| ~64 | -O-CH₂- (ethyl) | |

| ~15 | -CH₃ (ethyl) | |

| IR (cm⁻¹) | ~3400 | O-H stretch |

| ~3050 | Aromatic C-H stretch | |

| ~2950 | Aliphatic C-H stretch | |

| ~1100 | C-O ether stretch |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. unizar.es By mapping the potential energy surface for a proposed reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate.

For example, one could model the etherification or electrophilic aromatic substitution reactions of this compound. ocr.org.uk Calculating the energy of the transition state allows for the determination of the activation energy of the reaction, which is directly related to the reaction rate. This type of analysis can help in understanding the reactivity of the molecule and in optimizing reaction conditions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or physicochemical properties of molecules (described by numerical parameters called descriptors) with a specific property of interest. nih.govaidic.it

For this compound, a QSPR model could be developed or used to predict various properties, such as:

Boiling point

Melting point

Solubility

Octanol-water partition coefficient (logP)

These models are built using a dataset of molecules for which the property is known. plos.org Molecular descriptors for each molecule, including constitutional, topological, geometric, and electronic descriptors, are calculated. A mathematical equation is then derived to link these descriptors to the property. Once validated, the model can predict the property for new molecules like this compound based solely on its calculated descriptors. nih.govplos.org QSPR is a valuable tool in chemical assessment and design, allowing for the estimation of properties without the need for experimental measurement. aidic.it

Synthesis and Exploration of Derivatives and Analogues of 3 Ethoxymethyl Phenol

Modification of the Ethoxymethyl Group

The ethoxymethyl substituent offers unique opportunities for structural diversification. Synthetic strategies can be directed toward altering the length and composition of the alkoxy portion or introducing new functionalities onto the alkyl chain.

Homologation and Analogues with Different Alkoxy Substituents

The generation of analogues with varied alkoxy groups, such as methoxy, propoxy, or butoxy, can be achieved through a two-step sequence involving ether cleavage followed by re-alkylation. The C-O bond of an aryl alkyl ether can be cleaved under strong acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.comlibretexts.org For 3-(ethoxymethyl)phenol, this reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the benzylic carbon, yielding a 3-(halomethyl)phenol intermediate and ethanol. libretexts.org

This reactive 3-(halomethyl)phenol can then serve as a substrate in a Williamson ether synthesis. By reacting it with a selection of sodium alkoxides (derived from the desired alcohol, such as propanol (B110389) or isopropanol), a series of new ether linkages can be formed, yielding the corresponding 3-(alkoxymethyl)phenol analogues.

| Target Analogue | Step 1: Cleavage Reagent | Intermediate | Step 2: Alkylation Reagent |

|---|---|---|---|

| 3-(Propoxymethyl)phenol | HBr or HI | 3-(Bromomethyl)phenol | Sodium propoxide (NaOPr) |

| 3-(Isopropoxymethyl)phenol | HBr or HI | 3-(Bromomethyl)phenol | Sodium isopropoxide (NaOiPr) |

| 3-(Butoxymethyl)phenol | HBr or HI | 3-(Bromomethyl)phenol | Sodium butoxide (NaOBu) |

| 3-(Benzyloxymethyl)phenol | HBr or HI | 3-(Bromomethyl)phenol | Sodium benzoxide (NaOBn) |

Introduction of Other Functional Groups on the Alkyl Chain

Introducing functional groups directly onto the alkyl portion of the ethoxymethyl moiety represents a more advanced synthetic challenge. Modern methodologies for C-H bond functionalization offer potential pathways to achieve this transformation. rsc.org The methylene (B1212753) group adjacent to the ether oxygen in this compound is a benzylic position, making it susceptible to radical-mediated functionalization.

Recent advances in metallaphotoredox catalysis have enabled various transformations of benzylic C-H bonds. rsc.orgresearchgate.net For instance, protocols for the acylation of benzylic C-H bonds using acyl chlorides have been developed, which could potentially install a ketone functionality. rsc.org Similarly, other catalytic systems could be envisioned to introduce amine, aryl, or other groups. These reactions often proceed through a hydrogen atom transfer (HAT) mechanism to generate a benzylic radical, which then engages with a metal catalyst to form the new bond. rsc.org While specific applications of these methods to this compound are not extensively documented, they represent a frontier for creating novel derivatives with functional handles on the side chain.

Derivatization of the Phenol (B47542) Ring

The phenol ring is activated towards electrophilic aromatic substitution, and the hydroxyl group can be converted into other functionalities to participate in cross-coupling reactions.

Halogenation, Nitration, and Sulfonation

The phenolic hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. mlsu.ac.in Consequently, reactions such as halogenation, nitration, and sulfonation on this compound are expected to yield products substituted at the C2, C4, and C6 positions.

Halogenation: The outcome of the halogenation of phenols is highly dependent on the solvent used. stackexchange.com In polar solvents like water, bromine reacts with phenol to give the 2,4,6-tribromophenol (B41969) product exhaustively. mlsu.ac.instackexchange.com In contrast, conducting the reaction in a nonpolar solvent such as carbon disulfide (CS₂) at low temperatures allows for the controlled formation of monobrominated products, yielding a mixture of ortho- and para-bromophenols. mlsu.ac.instackexchange.com

Nitration: The nitration of phenols can also be controlled by reaction conditions. Using dilute nitric acid typically results in mononitration, affording a mixture of 2-nitro- and 4-nitro-3-(ethoxymethyl)phenol. google.com The use of stronger nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, can lead to polysubstitution, potentially yielding dinitro or trinitro products.

Sulfonation: The sulfonation of phenols is a reversible reaction where temperature plays a key role in product distribution. At lower temperatures, the kinetically favored ortho-isomer is the major product. At higher temperatures, the thermodynamically more stable para-isomer predominates. mlsu.ac.in Thus, reacting this compound with concentrated sulfuric acid would be expected to produce 2-hydroxy-4-(ethoxymethyl)benzenesulfonic acid at low temperatures and 4-hydroxy-2-(ethoxymethyl)benzenesulfonic acid at elevated temperatures.

| Reaction | Reagents & Conditions | Expected Major Product(s) |

|---|---|---|

| Bromination (Poly) | Br2 / H2O | 2,4,6-Tribromo-3-(ethoxymethyl)phenol |

| Bromination (Mono) | Br2 / CS2, low temp. | Mixture of 2-bromo- and 4-bromo-3-(ethoxymethyl)phenol |

| Nitration (Mono) | Dilute HNO3 | Mixture of 2-nitro- and 4-nitro-3-(ethoxymethyl)phenol |

| Sulfonation (Kinetic) | Conc. H2SO4, low temp. | 2-Hydroxy-4-(ethoxymethyl)benzenesulfonic acid |

| Sulfonation (Thermodynamic) | Conc. H2SO4, high temp. | 4-Hydroxy-2-(ethoxymethyl)benzenesulfonic acid |

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Ullmann)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. By modifying the phenolic hydroxyl group, the this compound scaffold can be engaged in these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction creates a C-C bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org To utilize this compound in this reaction, the hydroxyl group must first be converted into a more effective leaving group, such as a triflate (trifluoromethanesulfonate, -OTf). This is readily achieved by reacting the phenol with triflic anhydride (B1165640) in the presence of a base like pyridine. The resulting 3-(ethoxymethyl)phenyl triflate is an excellent substrate for Suzuki coupling. It can be reacted with a wide array of aryl- or vinylboronic acids under palladium catalysis to generate diverse biaryl and styrenyl derivatives. researchgate.net

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org In this case, this compound can act as the nucleophilic phenol component. The reaction involves coupling the phenol with various aryl halides (iodides and bromides are most common) in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₃PO₄ or Cs₂CO₃). mdpi.comnih.gov The addition of a ligand, such as N,N-dimethylglycine or picolinic acid, can significantly improve reaction efficiency and allow for milder conditions. organic-chemistry.org This method provides direct access to a library of diaryl ethers incorporating the this compound motif. nih.gov

| Reaction Type | Required Substrate | Coupling Partner | Catalyst System | Bond Formed | Product Class |

|---|---|---|---|---|---|

| Suzuki Coupling | 3-(Ethoxymethyl)phenyl triflate | Arylboronic acid (Ar-B(OH)2) | Pd(0) complex (e.g., Pd(PPh3)4) + Base | Aryl-Aryl (C-C) | Biaryl derivatives |

| Ullmann Condensation | This compound | Aryl halide (Ar-X) | Cu(I) salt (e.g., CuI) + Ligand + Base | Aryl-O-Aryl (C-O) | Diaryl ethers |

Development of Hybrid Molecules Incorporating the this compound Moiety

In medicinal chemistry, a hybrid molecule is a single chemical entity created by covalently linking two or more distinct pharmacophores (bioactive moieties). nih.govnih.gov This strategy aims to create multifunctional drugs that can interact with multiple biological targets, potentially leading to enhanced efficacy, reduced drug resistance, or an improved pharmacological profile. nih.gov

The this compound scaffold can serve as a core structure for the development of novel hybrid molecules. The synthetic transformations described in the previous sections provide the necessary chemical handles to attach other biologically relevant moieties.

For example, the biaryl structures synthesized via the Suzuki coupling (Section 6.2.2) could be designed where the new aryl ring is a known pharmacophore itself. Similarly, the diaryl ethers formed through the Ullmann condensation could link the this compound unit to another phenolic drug or heterocyclic system. Furthermore, functional groups introduced via electrophilic substitution (Section 6.2.1), such as a nitro group, can be further modified (e.g., reduced to an amine) to serve as a linking point for amide bond formation with a carboxylic acid-containing drug, such as a non-steroidal anti-inflammatory drug (NSAID). nih.gov The design of such hybrids allows for the systematic exploration of new chemical space, combining the structural features of this compound with those of established therapeutic agents. nih.govmdpi.com

Role of 3 Ethoxymethyl Phenol As an Intermediate in Complex Organic Synthesis

Building Block for Natural Product Synthesis

Substituted phenols are crucial starting materials and intermediates in the total synthesis of numerous natural products. The phenolic hydroxyl group can be used for O-alkylation, esterification, or as a directing group for electrophilic aromatic substitution. The ether linkage in 3-(Ethoxymethyl)phenol is generally stable but can be cleaved under specific acidic conditions if required.

Theoretically, the aromatic ring of this compound can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation, with the hydroxyl and ethoxymethyl groups directing the position of incoming electrophiles. This allows for the introduction of further complexity onto the molecular scaffold. However, despite this synthetic potential, a review of the available scientific literature does not show prominent, specific examples of this compound being utilized as a key intermediate in the total synthesis of natural products. The general principles of phenol (B47542) chemistry suggest its applicability, but its role in this specific area remains largely undocumented in comparison to other phenolic precursors.

Precursor for Advanced Materials and Polymers

Phenolic compounds are foundational monomers for the production of a wide range of polymers and advanced materials, most notably phenolic resins (phenol-formaldehyde resins). These thermosetting polymers are known for their high thermal stability, chemical resistance, and mechanical strength.

The synthesis of these materials involves the electrophilic substitution reaction between a phenol and an aldehyde, typically formaldehyde, under acidic or basic conditions. The phenol's aromatic ring is activated by the hydroxyl group, allowing for the formation of a cross-linked polymer network. This compound could theoretically participate in such polymerization reactions. The hydroxyl group would activate the ortho and para positions for condensation with formaldehyde, leading to a polymer with the ethoxymethyl group as a pendant side chain. This side chain could influence the final properties of the polymer, such as its flexibility, solubility, and thermal characteristics. While this application is chemically plausible, specific research detailing the use of this compound as a primary monomer for advanced materials or polymers is not widely reported in the literature.

Use in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Compounds

The phenol ether motif is a common structural feature in many pharmacologically active molecules. The strategic placement of substituents on the phenolic ring is critical for biological activity. While direct applications of this compound are not extensively documented, the importance of the substituted phenol ether scaffold is evident in the synthesis of various pharmaceuticals.

For instance, related structures serve as key intermediates. The synthesis of the beta-blocker Bisoprolol utilizes the intermediate 4-((2-isopropoxy ethoxy) methyl) phenol, a para-substituted phenol with a more complex ether side chain google.com. Similarly, 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(ethoxymethyl)phenol is a known related compound to the bronchodilator Levalbuterol sigmaaldrich.comlgcstandards.com. Another related compound, 4-Chloro-2-(ethoxymethyl)phenol, is used as an intermediate in the synthesis of more complex organic molecules and is investigated for potential pharmaceutical applications . These examples highlight the value of the functional group arrangement found in ethoxymethyl-substituted phenols for building molecules with significant biological relevance.

Contribution to Stereoselective Synthesis

Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over others ddugu.ac.inwikipedia.org. This control is fundamental in medicinal chemistry, where different enantiomers or diastereomers of a drug can have vastly different biological effects.

A molecule like this compound is achiral. Its contribution to stereoselective synthesis would typically involve its use as a substrate in a reaction that introduces a new chiral center. For example, an asymmetric reduction of a ketone group attached to the ring or an asymmetric alkylation could create a chiral molecule. Alternatively, the hydroxyl group could be used to direct a stereoselective reaction on a different part of a more complex molecule containing the this compound moiety. A stereoselective process is one in which one stereoisomer is favored over other possibilities ddugu.ac.in. While these general strategies are common in organic synthesis, a review of the literature did not yield specific examples where this compound itself is a key component in a notable stereoselective transformation.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 3-(Ethoxymethyl)phenol in natural product extracts?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound in plant extracts. Key parameters include retention times (e.g., 5.260–8.150 min in chloroform extracts) and relative abundances compared to reference libraries. For quantification, internal standards (e.g., deuterated analogs) and calibration curves should be used to account for matrix effects. In studies of Cremastra appendiculata extracts, this compound was detected at significant levels in chloroform fractions, with relative content exceeding 3% in multiple retention windows .

Q. How can researchers isolate this compound from complex mixtures like plant extracts?

- Methodological Answer : Sequential solvent extraction is effective. For example, chloroform is preferred over ethyl acetate or petroleum ether for isolating this compound due to its polarity. Fractionation via column chromatography (e.g., silica gel with gradient elution) followed by GC-MS or HPLC-DAD analysis ensures purity. In one study, chloroform extracts yielded 28 compounds, with this compound being a major constituent .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to ethylphenol category data for safety guidelines. Toxicity studies on ethylphenol mixtures suggest low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents), but chronic exposure risks (e.g., skin irritation) require PPE (gloves, lab coats) and fume hoods. Toxicity data for isomers like this compound can be extrapolated from category approaches, as ethylphenol isomers show similar toxicological profiles .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for yield and purity?

- Methodological Answer : Optimize reaction conditions using catalysts like NaBH(OAc)₃ for reductive amination or CuCl for Grignard reactions. For example, ethoxymethyl groups can be introduced via Williamson ether synthesis under basic conditions (e.g., K₂CO₃ in DMF). Purification via recrystallization (e.g., using ethanol/water mixtures) improves purity. Reaction progress should be monitored via TLC or in-line HPLC .

Q. How do structural modifications of this compound influence its biological activity?